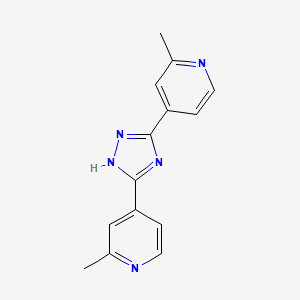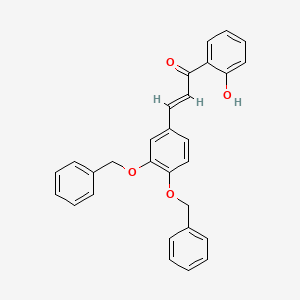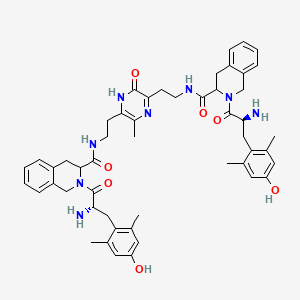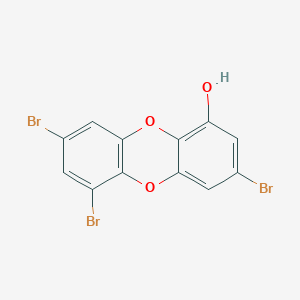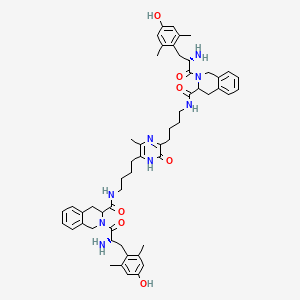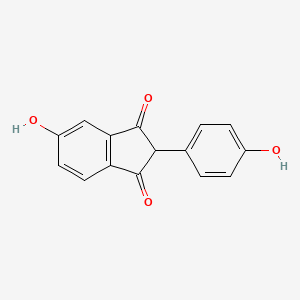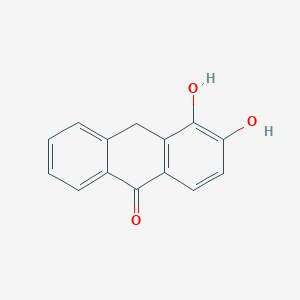
3,4-Dihydroxy-10H-anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-10H-anthracen-9-one is an organic compound with the molecular formula C14H10O3. It is a derivative of anthracene, characterized by the presence of two hydroxyl groups at the 3 and 4 positions and a ketone group at the 9 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, anthracene-9,10-dione can be hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processing reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of continuous flow reactors also minimizes waste generation and enhances process efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: 3,4-Dihydroxy-9,10-dihydroanthracene.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of fluorescent whitening agents and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-10H-anthracen-9-one involves its interaction with various molecular targets. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structure allows it to intercalate into DNA, potentially disrupting cellular processes and exhibiting cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9,10-dione: A precursor in the synthesis of 3,4-Dihydroxy-10H-anthracen-9-one.
1,8-Dihydroxy-9(10H)-anthracenone: Shares similar hydroxylation patterns but differs in the position of hydroxyl groups.
9,10-Diphenylanthracene: Used in photophysical applications but lacks the hydroxyl groups present in this compound
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H10O3 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3,4-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-6,15,17H,7H2 |
Clave InChI |
KBOKOYAHHLPGSJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




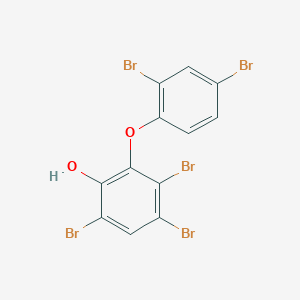
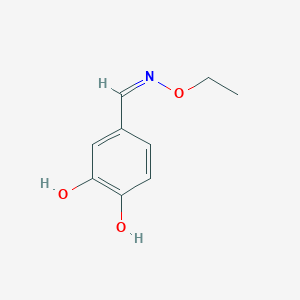
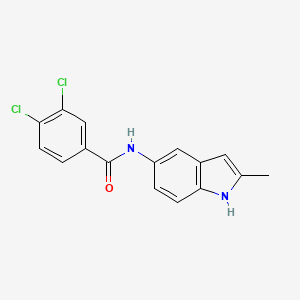

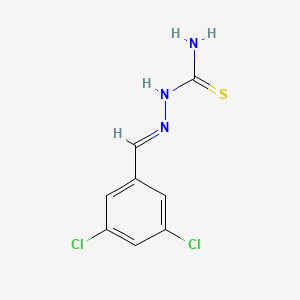
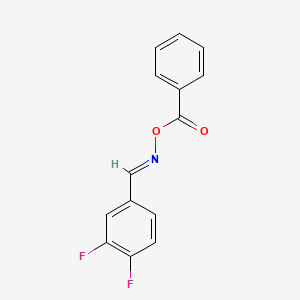
![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
